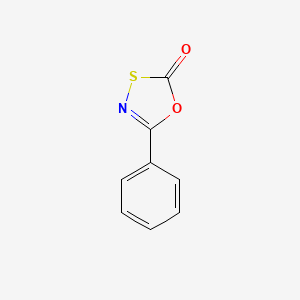

5-Phenyl-1,3,4-oxathiazol-2-one

Cat. No. B8815901

Key on ui cas rn:

5852-49-3

M. Wt: 179.20 g/mol

InChI Key: NDAURKDIFHXVHE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04144047

Procedure details

Chlorocarbonylsulfenyl chloride was prepared by a literature procedure. A mixture of 784.9 g (4.22 mol) of trichloromethanesulfenyl chloride and 76 g (4.22 mol) of water dissolved in 886 ml of concentrated H2SO4 was stirred at 45°-50° for 1 hour in a 51. flask, at which time the initially-copious HC1 evolution had ceased. (Foaming presented problems in the beginning.) The mixture was transferred to a separatory funnel, and after 15 minutes, the layers were separated. The top, fluid layer, which amounted to 404.3 g (3.08 mol, 73% yield) of fairly pure chlorocarbonylsulfenyl chloride, was added to 373 g (3.08 mol) of benzamide in 1 1. of toluene in a 5 1. flask fitted with stirrer and reflux condenser. The mixture was stirred vigorously and was heated gently to 58°. A mildly exothermic reaction carried the temperature to 65° with foaming and vigorous gas evolution. The mixture was heated at 65° for 20 minutes, at 70° for 8 hours, at 70°-110° for 0.5 hours, and at 110° for 0.75 hours, at which time gas evolution had ceased. The reaction mixture was concentrated under vacuum to 1.5 mm and 90°. The residue was heated with 650 ml of methylcyclohexane; the mixture was treated with charcoal, filtered, and allowed to cool. The resultant solid was recrystallized from 650 ml of methylcyclohexane, heated to 75 (charcoal treatment and filtration) to give 375 g of very pale yellow solid, 5-phenyl-1,3,4 -oxathiazol-2-one, m.p. 64°-67°. An additional 27.2 g of product, m.p. 64°-67°, was obtained from the filtrates. The total yield, 412.2 g, corresponds to 75% of the theoretical amount.

Yield

73%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2](Cl)(Cl)[S:3][Cl:4].[OH2:7].[C:8]([NH2:16])(=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C1(C)C=CC=CC=1>OS(O)(=O)=O>[Cl:1][C:2]([S:3][Cl:4])=[O:15].[C:9]1([C:8]2[O:15][C:2](=[O:7])[S:3][N:16]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

784.9 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(SCl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

76 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

373 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Four

|

Name

|

|

|

Quantity

|

886 mL

|

|

Type

|

solvent

|

|

Smiles

|

OS(=O)(=O)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred at 45°-50° for 1 hour in a 51

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flask, at which time the initially-copious HC1 evolution had ceased

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

) The mixture was transferred to a separatory funnel

|

WAIT

|

Type

|

WAIT

|

|

Details

|

after 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flask fitted with stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred vigorously

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated gently to 58°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A mildly exothermic reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to 65°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated at 65° for 20 minutes, at 70° for 8 hours, at 70°-110° for 0.5 hours

|

|

Duration

|

0.5 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

at 110° for 0.75 hours

|

|

Duration

|

0.75 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction mixture was concentrated under vacuum to 1.5 mm and 90°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The residue was heated with 650 ml of methylcyclohexane

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the mixture was treated with charcoal

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resultant solid was recrystallized from 650 ml of methylcyclohexane

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 75 (charcoal treatment and filtration)

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(=O)SCl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 73% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C1=NSC(O1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04144047

Procedure details

Chlorocarbonylsulfenyl chloride was prepared by a literature procedure. A mixture of 784.9 g (4.22 mol) of trichloromethanesulfenyl chloride and 76 g (4.22 mol) of water dissolved in 886 ml of concentrated H2SO4 was stirred at 45°-50° for 1 hour in a 51. flask, at which time the initially-copious HC1 evolution had ceased. (Foaming presented problems in the beginning.) The mixture was transferred to a separatory funnel, and after 15 minutes, the layers were separated. The top, fluid layer, which amounted to 404.3 g (3.08 mol, 73% yield) of fairly pure chlorocarbonylsulfenyl chloride, was added to 373 g (3.08 mol) of benzamide in 1 1. of toluene in a 5 1. flask fitted with stirrer and reflux condenser. The mixture was stirred vigorously and was heated gently to 58°. A mildly exothermic reaction carried the temperature to 65° with foaming and vigorous gas evolution. The mixture was heated at 65° for 20 minutes, at 70° for 8 hours, at 70°-110° for 0.5 hours, and at 110° for 0.75 hours, at which time gas evolution had ceased. The reaction mixture was concentrated under vacuum to 1.5 mm and 90°. The residue was heated with 650 ml of methylcyclohexane; the mixture was treated with charcoal, filtered, and allowed to cool. The resultant solid was recrystallized from 650 ml of methylcyclohexane, heated to 75 (charcoal treatment and filtration) to give 375 g of very pale yellow solid, 5-phenyl-1,3,4 -oxathiazol-2-one, m.p. 64°-67°. An additional 27.2 g of product, m.p. 64°-67°, was obtained from the filtrates. The total yield, 412.2 g, corresponds to 75% of the theoretical amount.

Yield

73%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2](Cl)(Cl)[S:3][Cl:4].[OH2:7].[C:8]([NH2:16])(=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C1(C)C=CC=CC=1>OS(O)(=O)=O>[Cl:1][C:2]([S:3][Cl:4])=[O:15].[C:9]1([C:8]2[O:15][C:2](=[O:7])[S:3][N:16]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

784.9 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(SCl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

76 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

373 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Four

|

Name

|

|

|

Quantity

|

886 mL

|

|

Type

|

solvent

|

|

Smiles

|

OS(=O)(=O)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred at 45°-50° for 1 hour in a 51

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flask, at which time the initially-copious HC1 evolution had ceased

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

) The mixture was transferred to a separatory funnel

|

WAIT

|

Type

|

WAIT

|

|

Details

|

after 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flask fitted with stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred vigorously

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated gently to 58°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A mildly exothermic reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to 65°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated at 65° for 20 minutes, at 70° for 8 hours, at 70°-110° for 0.5 hours

|

|

Duration

|

0.5 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

at 110° for 0.75 hours

|

|

Duration

|

0.75 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction mixture was concentrated under vacuum to 1.5 mm and 90°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The residue was heated with 650 ml of methylcyclohexane

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the mixture was treated with charcoal

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resultant solid was recrystallized from 650 ml of methylcyclohexane

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 75 (charcoal treatment and filtration)

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(=O)SCl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 73% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C1=NSC(O1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |